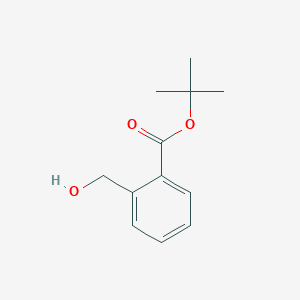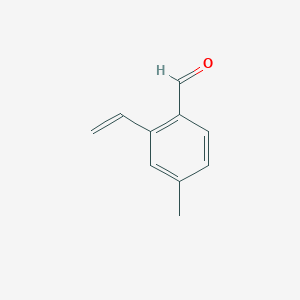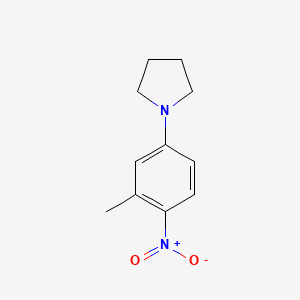
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride
Descripción general
Descripción
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound with the CAS Number: 59197-90-9. It has a molecular weight of 275.61 . The IUPAC name for this compound is 4-hydroxy-7-(trifluoromethyl)-3-quinolinecarbonyl chloride .
Synthesis Analysis
The synthesis of this compound has been described in the literature . For instance, heating ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate with chloroacetyl chloride resulted in a mixture of two isomeric O-acylation products . Other reactions with different reagents such as urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate yielded corresponding condensation products .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it was used in the preparation of (4-hydroxy-7-trifluoromethylquinolin-3-yl)formaldehyde . It also exhibits reactivity when heated with chloroacetyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.61 . The InChI code provides information about its molecular structure .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Derivatives
This compound is used in the synthesis of various quinoline derivatives, which are important for their potential pharmacological properties. For instance, it has been used to synthesize 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
Anticancer Research
Quinoline derivatives synthesized from this compound have been assessed for their cytotoxic activity against human tumor cells, indicating its potential application in anticancer research .
Antimicrobial Studies
The compound has been utilized in creating new series of quinoline carbohydrazide derivatives with antimicrobial properties, highlighting its role in the development of new antimicrobial agents .
Fluoroquinolones Synthesis
Research has focused on improving synthetic procedures leading to fluoroquinolones, a class of antibiotics, where this compound can play a crucial role in enhancing yields and quality of products .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for various applications, including as model compounds for studying tautomer and conformer preferences in quinolone esters .
Mecanismo De Acción
While the exact mechanism of action for this compound is not specified in the search results, quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents . They have been shown to inhibit various enzymes including topoisomerase, thymidylate synthase, telomeras, and different protein kinases .
Safety and Hazards
Propiedades
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10(18)7-4-16-8-3-5(11(13,14)15)1-2-6(8)9(7)17/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOJPRTUKCSZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)


![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)




![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)


